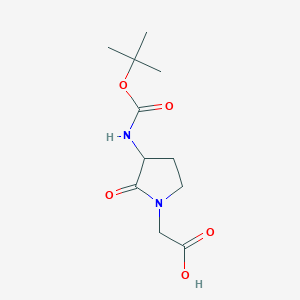

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid” is a compound that is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, it has been prepared by the condensation of O-(carb-oxy-meth-yl)hydroxyl-amine and (Boc)2O (Boc = but-oxy-carbon-yl) . Another study reported the synthesis of this compound through controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has been prepared by the condensation of O-(carb-oxy-meth-yl)hydroxyl-amine and (Boc)2O (Boc = but-oxy-carbon-yl). In the crystal, molecules are linked by weak inter-molecular N-H⋯O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts. For instance, it has been used as a reactant for protein assembly directed by synthetic molecular recognition motifs, solid phase synthesis of gramicidin S cyclic analogs, synthesis of HCV protease inhibitor modified analogs, and solid phase synthesis of peptidic V1a receptor agonists .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.185 g/mol . More detailed properties such as density, melting point, and boiling point are not available in the retrieved papers.Scientific Research Applications

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group protects the amino acid during the synthesis process. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Preparation of Amino Acid Ionic Liquids (AAILs)

The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Organic Synthesis

The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Development of Novel Room-Temperature Ionic Liquids (RTILs)

The compound is used in the development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Synthesis of Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs)

The compound is used in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Solvent Properties

The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Safety and Hazards

While specific safety and hazards information for this compound is not available in the retrieved papers, general precautions should be taken when handling it. This includes avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .

properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576574 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid | |

CAS RN |

116339-45-8 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.